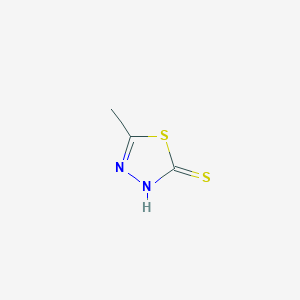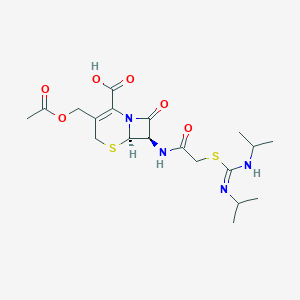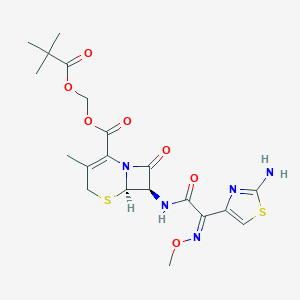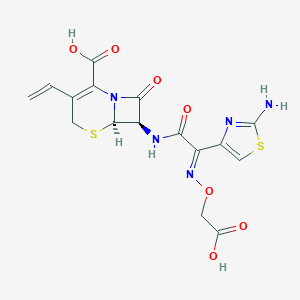
Cefoperazone sodique
Vue d'ensemble
Description
La céfopérazone sodique est un antibiotique céphalosporine de troisième génération connu pour sa large activité contre diverses infections bactériennes. Elle est particulièrement efficace contre Pseudomonas aeruginosa et est utilisée pour traiter les infections des voies respiratoires, de l’abdomen, de la peau et des voies génitales féminines . La céfopérazone sodique est un composé semi-synthétique, ce qui signifie qu’elle est chimiquement modifiée à partir de substances naturelles pour améliorer son efficacité et sa stabilité .
Applications De Recherche Scientifique
Cefoperazone sodium is widely used in scientific research due to its antibacterial and antimicrobial properties. It is used to study the expression, binding, and inhibition of penicillin-binding proteins during bacterial cell wall synthesis . It is also employed in the prevention of postoperative infections and as an inhibitor of alfa-antitrypsin inactivation . Additionally, cefoperazone sodium is used in quality control laboratories to quantify its presence in pharmaceutical preparations and to determine its minimum inhibitory concentration and minimum bacteriostatic concentration against various bacteria .
Mécanisme D'action
La céfopérazone sodique exerce son effet bactéricide en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines de liaison à la pénicilline spécifiques situées à l’intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des unités de peptidoglycanes, qui sont essentielles pour la stabilité de la paroi cellulaire . Cette inhibition conduit à la lyse cellulaire et finalement à la mort de la cellule bactérienne .
Analyse Biochimique
Biochemical Properties
Cefoperazone Sodium, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is bactericidal, and it penetrates well into bacterial cells .
Cellular Effects
Cefoperazone Sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefoperazone Sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, Cefoperazone Sodium shows stability at pH 4.0 -7.0, slightly unstable in acid, and highly unstable in alkaline solutions . Over time, the effects of Cefoperazone Sodium on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone Sodium vary with different dosages . For instance, in lactating cattle, dose levels used are 250 mg Cefoperazone Sodium per infected quarter once or 100 mg Cefoperazone Sodium per infected quarter twice with a dosing interval of 24 hours .
Metabolic Pathways
Cefoperazone Sodium is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with enzymes such as penicillin-binding proteins (PBPs) and autolysins .
Subcellular Localization
The subcellular localization of Cefoperazone Sodium is primarily at the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) to exert its antibacterial effects .
Méthodes De Préparation
La préparation de la céfopérazone sodique implique plusieurs étapes. Une méthode comprend la réaction de l’acide céfopérazone avec un agent de formation de sel de sodium en présence d’un solvant. Des cristaux de semence sont ajoutés pour induire la cristallisation, et le solvant est remplacé pour obtenir le produit final . Une autre méthode consiste à dissoudre l’acide céfopérazone dans l’acétone, à ajouter une solution de bicarbonate de sodium et à contrôler la température pour induire la cristallisation . Ces méthodes assurent une pureté et une stabilité élevées du produit final.
Analyse Des Réactions Chimiques
La céfopérazone sodique subit diverses réactions chimiques, y compris la dégradation en conditions alcalines et de chauffage, conduisant à la formation de composés sulfhydryles . Elle participe également aux réactions de spectroscopie de diffusion de résonance, où elle réduit les ions cuivre et génère du leucosol . Les réactifs courants utilisés dans ces réactions comprennent l’hydroxyde de sodium, l’acide acétique et les ions cuivre. Les principaux produits formés sont les composés sulfhydryles et le leucosol .
Applications de la recherche scientifique
La céfopérazone sodique est largement utilisée dans la recherche scientifique en raison de ses propriétés antibactériennes et antimicrobiennes. Elle est utilisée pour étudier l’expression, la liaison et l’inhibition des protéines de liaison à la pénicilline pendant la synthèse de la paroi cellulaire bactérienne . Elle est également utilisée dans la prévention des infections postopératoires et comme inhibiteur de l’inactivation de l’alfa-antitrypsine . De plus, la céfopérazone sodique est utilisée dans les laboratoires de contrôle qualité pour quantifier sa présence dans les préparations pharmaceutiques et pour déterminer sa concentration minimale inhibitrice et sa concentration minimale bactériostatique contre diverses bactéries .
Comparaison Avec Des Composés Similaires
La céfopérazone sodique est unique parmi les céphalosporines en raison de son efficacité contre Pseudomonas aeruginosa, une bactérie résistante à de nombreux autres antibiotiques . Des composés similaires comprennent d’autres céphalosporines de troisième génération telles que la céftazidime, la ceftriaxone et la céfotaxime. Bien que ces antibiotiques partagent un large spectre d’activité, l’activité accrue de la céfopérazone sodique contre Pseudomonas aeruginosa la distingue des autres .
Propriétés
| Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
Numéro CAS |
62893-20-3 |
Formule moléculaire |
C25H27N9NaO8S2 |
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1 |
Clé InChI |
NMANBWFYJSWTBZ-WERGMSTESA-N |
SMILES isomérique |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
SMILES canonique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
Apparence |
White to Off-White Solid |
melting_point |
188-190 |
| 62893-20-3 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
62893-19-0 (Parent) |
Synonymes |
(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Bioperazone; CP 52640-2; Cefazone; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)





![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)


